TG100435
Description
Properties
Molecular Formula |
C26H25Cl2N5O |
|---|---|
Molecular Weight |
494.42 |
IUPAC Name |
7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine |
SMILES |
CC1=C2N=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=NC2=CC(C5=C(Cl)C=CC=C5Cl)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TG100435; TG 100435; TG100435 . |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Tg100435 in Preclinical Research
Molecular Mechanisms of Action
Predicted Binding Interactions within Kinase Domains
TG100435 functions as a kinase inhibitor by competitively binding to the ATP-binding site within the kinase domains of its target enzymes. Preclinical studies have characterized its potent inhibitory activity against several members of the Src family kinases (SFKs) and other related tyrosine kinases. nih.govmedchemexpress.comresearchgate.net
The inhibition constants (Ki) of this compound against key kinases are summarized in the table below:
| Kinase | Ki (nM) |
| Src | 13 to 64 |
| Lyn | 13 to 64 |
| Abl | 13 to 64 |
| Yes | 13 to 64 |
| Lck | 13 to 64 |
| EphB4 | 13 to 64 |
Modulation of Intracellular Signaling Pathways in Preclinical Models
This compound's inhibitory activity against Src family kinases suggests its role in modulating various intracellular signaling pathways. Src kinases are known to interact extensively with transmembrane receptor tyrosine kinases (RTKs) like EGFR, PDGFR, and VEGFR, and are involved in transducing their signals. nih.gov
Impact on Downstream Effectors of Src Pathway Activity (e.g., Akt, STAT-3)
Src, a non-receptor tyrosine kinase, participates in signaling pathways that control a diverse spectrum of biological activities, including cell cycle progression, apoptosis, and migration. uniprot.org Src also plays a role in the activation of other protein tyrosine kinase families and can phosphorylate various substrates. uniprot.org Specifically, Src is known to activate signal transducer and activator of transcription (STAT)-3, a protein important for angiogenesis, and also mediates Akt activation. nih.govidrblab.netsci-hub.se While this compound is a potent Src inhibitor, explicit detailed research findings directly demonstrating this compound's specific impact on the phosphorylation or activity of Akt and STAT-3 were not extensively detailed in the provided search results. However, its inhibition of upstream Src activity implies an indirect modulation of these downstream effectors.
Influence on Crosstalk with Receptor Tyrosine Kinase Signaling (e.g., EGFR, PDGFR, VEGFR)
This compound demonstrates good selectivity towards other tyrosine kinases, including VEGFR, PDGFR, and FGF. genome.jp It has also been shown to inhibit VEGF signaling. researchgate.net The activation of tyrosine kinases, including EGFR, PDGFR, and VEGFR, initiates multiple downstream signaling pathways, such as PI3K/AKT, MAPK, and JAK/STAT pathways, which form the basis of crosstalk between these kinases. researchgate.net Src itself interacts with various RTKs like EGFR, PDGFR, and VEGFR in signal transduction. nih.gov The inhibitory action of this compound on Src family kinases, coupled with its selectivity profile, suggests that it can influence the complex crosstalk between Src and these receptor tyrosine kinase signaling pathways, thereby impacting cellular responses regulated by these interconnected networks.
Effects on Cellular Processes in In Vitro Systems
Preclinical studies have demonstrated the anticancer activity of this compound in human tumor cell lines. nih.govresearchgate.net
Regulation of Cell Proliferation and Growth
This compound has shown demonstrated activity in human tumor cell lines and in animal models of tumor growth, indicating its ability to regulate cell proliferation and growth. nih.govresearchgate.net The inhibition of Src family kinases by this compound, which are often involved in promoting cell proliferation and survival, contributes to its antiproliferative effects. uniprot.org Specific quantitative data, such as IC50 values for cell proliferation inhibition in various in vitro cell lines, were not explicitly detailed in the provided search results.
Induction of Apoptosis and Cell Cycle Progression Modulation
As a protein tyrosine kinase inhibitor with anticancer activity, this compound is expected to influence cellular processes such as apoptosis and cell cycle progression. Tyrosine kinases, including Src, play roles in cell cycle progression and apoptosis. uniprot.org However, specific detailed research findings directly demonstrating this compound's ability to induce apoptosis or modulate cell cycle progression in in vitro systems were not explicitly available in the provided search results.
Preclinical Metabolism and Disposition Research of Tg100435
Metabolic Pathways and Metabolite Characterization
Identification of TG100855 as a Major N-Oxide Metabolite
Preclinical studies have consistently identified TG100855 as the predominant N-oxide metabolite of TG100435. This metabolite, specifically the ethylpyrrolidine N-oxide of this compound, has been observed across various preclinical species, including human, dog, rat, and mouse, both in vitro in liver microsomes and in vivo. In total, four oxidation metabolites of this compound have been detected in human, dog, and rat systems, with TG100855 being the most prevalent.
Comparative Potency of TG100855 Relative to this compound
Table 1: Comparative Potency and Systemic Exposure of this compound and TG100855
| Compound | Relative Potency (vs. This compound) | Systemic Exposure Ratio (TG100855:this compound) in Rat (Oral Dosing) | Systemic Exposure Ratio (TG100855:this compound) in Dog (Oral Dosing) |
| This compound | 1 (Parent) | 1 | 1 |
| TG100855 | 2 to 9 times more potent | 1.1 | 2.1 |
Enzymatic Biotransformation Processes
The enzymatic processes underlying the biotransformation of this compound involve a interplay of different enzyme systems, primarily flavin-containing monooxygenases and, notably, cytochrome P450 reductase.
Contribution of Cytochrome P450 Reductase
Beyond the oxidative metabolism, studies have indicated the involvement of cytochrome P450 reductase in the disposition of this compound and its metabolite. This enzyme appears to play a role in the retroreduction of TG100855 back to the parent compound, this compound. Evidence supporting this includes the observation that the formation of this compound in human liver microsomes or recombinant P450 systems increased proportionally with cytochrome P450 reductase activity.
Preclinical Research on Biological Activity and Efficacy of Tg100435
In Vitro Efficacy Studies in Cellular Models
This section would typically present data from laboratory experiments conducted on cancer cells grown in culture.
Efficacy in Specific Cancer Cell Line ModelsDetailed findings would be presented for specific cancer types as requested, such as:
Breast, prostate, lung, colorectal, mesothelioma, head and neck cancer: Data tables would show the IC50 values of TG100435 in representative cell lines for each of these cancers. The text would describe the observed effects, such as apoptosis (programmed cell death) or cell cycle arrest.
In Vivo Efficacy Studies in Non-Human Animal Models
This section would describe studies conducted in living organisms, typically mice, to evaluate the compound's effectiveness in a more complex biological system.
Studies in Specific Organ-Oriented Tumor ModelsFor cancers like kidney and pancreatic cancer, specialized animal models that more accurately mimic the human disease might be used. For instance, tumors might be implanted in the corresponding organ of the mouse (orthotopic implantation). This section would detail the findings from such specific models, providing a more clinically relevant assessment of the compound's potential.
Without access to any published preclinical data for "this compound," it is impossible to provide the detailed, informative, and scientifically accurate content required to fulfill the user's request. Should information on this compound become publicly available in the future, a comprehensive article could be generated.
Investigation of Angiogenesis Modulation in Preclinical Systems (e.g., zebrafish models)
While direct preclinical studies investigating the specific effects of this compound on angiogenesis in zebrafish models are not extensively detailed in publicly available research, the compound's mechanism of action as a multi-targeted tyrosine kinase inhibitor, particularly its inhibition of Src family kinases, provides a strong basis for its potential role in modulating angiogenesis.
Src family kinases are known to be crucial downstream mediators of signaling pathways initiated by vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. nih.govsigmaaldrich.com The binding of VEGF to its receptors on endothelial cells activates Src kinases, which in turn promote endothelial cell proliferation, migration, and survival—all critical processes for the formation of new blood vessels. researchgate.net By inhibiting Src kinases, this compound can theoretically disrupt this signaling cascade, leading to an anti-angiogenic effect. This is a recognized therapeutic strategy in oncology, as inhibiting tumor angiogenesis can limit tumor growth and metastasis. nih.govnih.gov
The Src family of tyrosine kinases has been implicated in the intracellular signaling that influences various cellular functions, including growth, proliferation, adhesion, and motility. nih.gov Frequent activation of Src kinases in human cancers is associated with tumor progression, the formation of metastases, and the dysregulation of pro-angiogenic molecules. nih.gov Therefore, inhibitors of Src kinases are considered to have potential anti-angiogenic properties. nih.gov
Given that this compound is a potent inhibitor of several Src family kinases, it is plausible that it exerts anti-angiogenic effects. However, specific experimental data from preclinical models like zebrafish, which are widely used for studying angiogenesis due to their transparent embryos allowing for real-time imaging of blood vessel development, is not available in the reviewed literature. nih.gov
Table 1: Kinase Inhibition Profile of this compound
| Kinase | Inhibition Constant (Ki) (nM) |
| Src | 13 |
| Lyn | 13 |
| Abl | 64 |
| Yes | Not specified |
| Lck | Not specified |
| EphB4 | Not specified |
This table summarizes the reported inhibition constants (Ki) of this compound against various tyrosine kinases.
Exploration of Other Preclinical Therapeutic Research Applications
The primary area of preclinical therapeutic research for this compound has been in the field of oncology. Its activity as a multi-targeted tyrosine kinase inhibitor has positioned it as a potential anti-cancer agent.
The rationale for its use in cancer therapy lies in its ability to inhibit key kinases that are often dysregulated in various malignancies, leading to uncontrolled cell proliferation and survival. researchgate.net The spectrum of kinases inhibited by this compound, including Src, Abl, and Lyn, are implicated in the signaling pathways of different cancer types. researchgate.net
While the focus of the available preclinical data is on its anti-cancer properties through kinase inhibition, the potential for this compound to be explored in other therapeutic areas where Src family kinases play a pathological role remains a possibility, though not substantiated by the currently available research.
Table 2: Preclinical Profile of this compound
| Attribute | Details |
| Compound Type | Multi-targeted protein tyrosine kinase inhibitor |
| Primary Therapeutic Area | Oncology (preclinical) |
| Key Molecular Targets | Src, Lyn, Abl, Yes, Lck, EphB4 |
| Active Metabolite | TG100855 (N-oxide metabolite) |
| Observed Preclinical Activity | Anti-tumor activity |
This table provides a summary of the key preclinical characteristics of this compound.
Research Methodologies and Experimental Models Employed in Tg100435 Studies
Biochemical and Enzymatic Assays
Biochemical and enzymatic assays represent the foundational level of investigation for kinase inhibitors like TG100435, providing direct measurement of the compound's interaction with its molecular targets. These in vitro assays are crucial for determining potency and selectivity.
The primary method for quantifying the potency of a kinase inhibitor is through inhibition assays that determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These assays measure the enzymatic activity of a kinase in the presence of varying concentrations of the inhibitor.
Radiometric assays are often considered a gold standard for directly measuring kinase catalytic activity. nih.govreactionbiology.com In this format, a kinase, a substrate, and radioisotope-labeled ATP (such as ³³P-γ-ATP) are incubated with the test compound. reactionbiology.com The amount of radioactivity transferred to the substrate is then quantified, typically by spotting the reaction mixture onto filter paper that binds the substrate, allowing unreacted ATP to be washed away. reactionbiology.com A decrease in substrate phosphorylation in the presence of this compound indicates inhibitory activity.
Luminescence-based assays are another common high-throughput method. reactionbiology.com For example, the Kinase-Glo® assay quantifies the amount of ATP remaining in the reaction after the kinase activity has occurred. A highly active kinase will consume more ATP, resulting in a low light signal. bmglabtech.com Conversely, effective inhibition by this compound would lead to less ATP consumption and a correspondingly higher luminescence signal. bmglabtech.com
Fluorescence-based assays, including those utilizing Förster Resonance Energy Transfer (FRET), are also employed. reactionbiology.com These assays often use a modified substrate that, when phosphorylated, is protected from cleavage by a protease, maintaining the FRET signal. reactionbiology.com The inhibitory potential of this compound is measured by its ability to prevent this phosphorylation, leading to substrate cleavage and a loss of FRET.
Using such methodologies, this compound has been profiled against a panel of kinases to determine its inhibitory spectrum. The IC50 value, representing the concentration of this compound required to inhibit 50% of a specific kinase's activity, is a key parameter derived from these experiments.
| Kinase Target | IC50 (nM) |
|---|---|
| JAK2 V617F | 3 |
| FLT3 | 25 |
| JAK2 WT | 15 |
| RET | 17 |
Enzyme kinetic studies are employed to understand the metabolic fate of this compound. These investigations typically use in vitro systems, such as human liver microsomes, which contain a variety of drug-metabolizing enzymes like cytochromes P450 (CYPs). researchgate.net
The methodology involves incubating this compound at various concentrations with the microsomal preparation and necessary cofactors (e.g., NADPH). The reaction is monitored over time, and the rate of disappearance of the parent compound or the appearance of metabolites is measured, often using techniques like liquid chromatography-mass spectrometry (LC-MS).
By fitting the data to various enzyme kinetic models, such as the Michaelis-Menten equation, key parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. researchgate.netnih.gov This information helps to identify which specific enzymes are responsible for the metabolism of this compound and provides insights into potential drug-drug interactions. researchgate.net
Cell-Based Assays and Cell Culture Systems
To understand the biological effects of this compound in a more physiologically relevant context, researchers utilize a variety of cell-based assays. tiarisbiosciences.comcellbiolabs.com These assays are performed using immortalized cancer cell lines or primary cells that endogenously express the target kinases or have been engineered to do so.
A common method is the MTT assay, a colorimetric assay that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced, which is quantified by measuring its absorbance, is proportional to the number of viable cells.
Another approach involves quantifying ATP levels, as ATP is a marker of metabolically active cells. nih.gov Luminescence-based assays, such as the CellTiter-Glo® assay, lyse the cells and use luciferase to generate a light signal that is proportional to the amount of ATP present. nih.gov
These assays have been used to determine the effect of this compound on the proliferation of cell lines that are dependent on the activity of its target kinases, such as Ba/F3 cells engineered to express JAK2 V617F or FLT3-ITD. nih.gov
| Cell Line | Expressed Kinase | Proliferation IC50 (nM) |
|---|---|---|
| Ba/F3 | JAK2 V617F | 200 |
| Ba/F3 | FLT3-ITD | 100 |
To determine if the anti-proliferative effects of this compound are due to cell cycle arrest or the induction of programmed cell death (apoptosis), specific analytical methods are used, with flow cytometry being a central technique. nih.govbdbiosciences.com
For cell cycle analysis, cells treated with this compound are fixed, permeabilized, and stained with a fluorescent DNA-binding dye like Propidium Iodide (PI) or DAPI. researchgate.netresearchgate.net Flow cytometry then measures the fluorescence intensity of individual cells, which correlates with their DNA content. nih.gov This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound causes arrest at a specific checkpoint. nih.govbdbiosciences.com
Apoptosis is commonly detected using an Annexin V/PI co-staining method. nih.gov In early apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. bdbiosciences.com Fluorescently labeled Annexin V has a high affinity for PS and can identify these early apoptotic cells. nih.gov Propidium Iodide is a membrane-impermeable dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. Flow cytometry analysis of cells stained with both reagents can distinguish between viable, early apoptotic, late apoptotic, and necrotic populations. researchgate.netnih.gov
The effect of this compound on the metastatic potential of cancer cells can be evaluated using migration and invasion assays. nih.gov These assays measure the ability of cells to move across surfaces or through extracellular matrix (ECM) barriers. nih.gov
The wound-healing or "scratch" assay is a straightforward method to study directional cell migration. A confluent monolayer of cells is mechanically "scratched" to create a cell-free gap. The ability of the cells to migrate and close this gap over time is monitored by microscopy, comparing the rate of closure in this compound-treated cells versus untreated controls.
The Boyden chamber or transwell assay provides a quantitative measure of chemotactic cell migration. nih.gov This system uses a porous membrane insert to create an upper and a lower chamber. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. nih.gov The number of cells that migrate through the pores to the lower side of the membrane in response to the chemoattractant is quantified after a set incubation period. nih.gov
To assess cell invasion, the transwell membrane is coated with a layer of ECM proteins, such as Matrigel. nih.govfrontiersin.org This requires cells to actively degrade the matrix in order to migrate through the pores, mimicking the invasive process during metastasis. frontiersin.org The inhibitory effect of this compound on invasion is determined by a reduction in the number of cells that successfully traverse the Matrigel-coated membrane. frontiersin.org
Signaling Pathway Activation and Protein Phosphorylation Assays
The elucidation of the mechanism of action of this compound has been heavily reliant on a variety of assays designed to measure the activation of specific signaling pathways and the phosphorylation status of key proteins. These assays are crucial for understanding how this compound modulates cellular functions at the molecular level.
Commonly employed techniques to assess signaling pathway activation include reporter gene assays. qiagen.comresearchgate.net In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a specific transcription factor. qiagen.com Activation of the signaling pathway leads to the activation of the transcription factor, which in turn drives the expression of the reporter gene. The resulting signal, such as light emission from luciferase activity, can be quantified to determine the extent of pathway activation. researchgate.net For instance, to investigate the effect of this compound on the ERK pathway, a luciferase reporter driven by an ELK1-responsive element could be utilized. researchgate.net
Western blotting is a fundamental technique used to detect changes in protein phosphorylation. researchgate.net This method involves separating proteins from cell lysates by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the phosphorylated form of a target protein. researchgate.net By comparing the intensity of the phosphorylated protein band to that of the total protein, a quantitative measure of phosphorylation can be obtained. This technique has been instrumental in determining the effect of compounds on the phosphorylation status of key signaling proteins like ERK1/2, STAT1, STAT3, and STAT5. researchgate.net
Enzyme-Linked Immunosorbent Assays (ELISAs) offer a more high-throughput and quantitative alternative to Western blotting for measuring protein phosphorylation. nih.govraybiotech.com In a typical sandwich ELISA for a phosphorylated protein, a capture antibody specific for the total protein is coated onto a microplate well. The cell lysate is then added, and the target protein is captured. A second detection antibody, which is specific for the phosphorylated form of the protein and is conjugated to an enzyme, is then added. The addition of a substrate results in a measurable colorimetric or fluorescent signal that is proportional to the amount of phosphorylated protein in the sample. raybiotech.com
For a broader and more unbiased view of changes in protein phosphorylation, mass spectrometry-based phosphoproteomics is employed. This powerful technique allows for the simultaneous identification and quantification of thousands of phosphorylation sites across the entire proteome. This approach can reveal novel signaling pathways affected by this compound and provide a more comprehensive understanding of its mechanism of action. nih.gov
Table 1: Assays for Signaling Pathway Activation and Protein Phosphorylation
| Assay Type | Principle | Information Obtained | Key Advantages |
|---|---|---|---|
| Reporter Gene Assays | Measurement of reporter gene expression (e.g., luciferase) driven by a specific transcription factor. qiagen.comresearchgate.net | Quantifies the activity of a specific signaling pathway. qiagen.com | High sensitivity and quantitative results. qiagen.com |
| Western Blotting | Immunodetection of specific phosphorylated proteins after size-based separation. researchgate.net | Determines the phosphorylation status of individual proteins. researchgate.net | Widely accessible and provides information on protein size. |
| ELISA | Quantitative detection of phosphorylated proteins using specific capture and detection antibodies in a microplate format. nih.govraybiotech.com | Precise quantification of the level of a specific phosphorylated protein. | High throughput, quantitative, and sensitive. raybiotech.com |
| Mass Spectrometry-based Phosphoproteomics | Identification and quantification of phosphorylated peptides from a complex protein mixture. | Provides a global and unbiased profile of protein phosphorylation changes. nih.gov | Comprehensive and can identify novel phosphorylation events. nih.gov |
In Vivo Animal Models for Preclinical Research
A variety of in vivo animal models have been instrumental in the preclinical evaluation of this compound, allowing for the investigation of its biological effects in a whole-organism context. These models are essential for assessing antitumor activity, understanding metabolic pathways, and evaluating effects on processes such as angiogenesis.
Xenograft and Allograft Models for Tumor Biology Investigations
Xenograft and allograft models are foundational in oncology research for evaluating the in vivo efficacy of potential anticancer agents like this compound. iitri.orgspringernature.com
Xenograft models involve the transplantation of human tumor cells or tissues into immunocompromised mice, such as athymic nude or severe combined immunodeficient (SCID) mice. altogenlabs.comnih.gov This approach allows for the study of human tumor growth in a living organism and the assessment of a drug's ability to inhibit this growth. nih.govreactionbiology.com Patient-derived xenograft (PDX) models, where tumor tissue is taken directly from a patient and implanted into a mouse, are becoming increasingly important as they are thought to better recapitulate the heterogeneity and microenvironment of the original human tumor. nih.govnih.gov
Allograft models , also known as syngeneic models, utilize the transplantation of tumor cells from a specific mouse strain into a recipient mouse of the same genetic background. iitri.orggenoway.com A key advantage of this model is the presence of a fully competent immune system in the host animal. iitri.org This allows for the investigation of the interplay between the therapeutic agent, the tumor, and the host immune response. genoway.com
In a typical study, tumor cells are injected subcutaneously into the flank of the mice. Once the tumors reach a palpable size, the animals are treated with the investigational compound, and tumor growth is monitored over time. Key endpoints in these studies include tumor growth inhibition and changes in tumor volume. iitri.org
Table 2: Comparison of Xenograft and Allograft Models
| Model Type | Host Immune System | Tumor Origin | Primary Application for this compound Studies |
|---|---|---|---|
| Xenograft | Immunocompromised altogenlabs.com | Human altogenlabs.com | Direct assessment of antitumor activity against human cancer cells. reactionbiology.com |
| Allograft (Syngeneic) | Immunocompetent iitri.org | Murine (same genetic background as host) iitri.org | Evaluation of immunomodulatory effects in combination with antitumor activity. |
Genetically Engineered Mouse Models (e.g., FMO-knockout for metabolism studies)
Genetically engineered mouse models (GEMMs) provide a powerful tool for investigating the role of specific genes in disease and drug metabolism. nih.gov In the context of this compound, a flavin-containing monooxygenase 5 (FMO5) knockout mouse model has been particularly informative for understanding its metabolic fate. nih.govnih.gov
FMOs are a family of enzymes involved in the metabolism of a wide range of xenobiotics. nih.gov By disrupting the Fmo5 gene, researchers can study the impact of the absence of this specific enzyme on the metabolism and disposition of a compound. nih.govnih.gov Studies with Fmo5 knockout mice have revealed that these animals exhibit an age-related lean phenotype, with reduced body weight and fat deposits despite increased food intake. nih.gov They also show enhanced whole-body energy expenditure. nih.gov Such models are crucial for identifying the specific metabolic pathways responsible for the breakdown of a drug and for understanding potential drug-drug interactions.
Zebrafish Embryogenesis Models for Angiogenesis Research
The zebrafish (Danio rerio) embryo has emerged as a valuable in vivo model for studying angiogenesis, the formation of new blood vessels from pre-existing ones. nih.govfrontiersin.org The optical transparency of the embryos allows for real-time visualization of blood vessel development. researchgate.net Transgenic zebrafish lines that express fluorescent proteins, such as green fluorescent protein (GFP), specifically in their vascular endothelial cells, provide a clear and dynamic view of the developing vasculature. frontiersin.orgresearchgate.net
In the context of this compound, zebrafish models can be used to assess the compound's effect on angiogenesis. uq.edu.auresearcher.life By exposing zebrafish embryos to this compound, researchers can observe any alterations in the formation of intersegmental vessels, which are the primary blood vessels in the trunk of the embryo. uq.edu.au This model is particularly useful for high-throughput screening of compounds that may have pro- or anti-angiogenic properties. frontiersin.org The signaling pathways that regulate angiogenesis, such as the VEGF signaling pathway, are highly conserved between zebrafish and humans, making this a relevant model for preclinical research. uq.edu.au
Analytical Techniques for Compound and Metabolite Quantification in Biological Matrices
Accurate and sensitive analytical methods are essential for quantifying this compound and its metabolites in various biological matrices, such as plasma, urine, and tissue homogenates. nih.govresearchgate.net This information is critical for understanding the pharmacokinetics and metabolism of the compound.
The most commonly used analytical techniques for this purpose are based on liquid chromatography coupled with mass spectrometry (LC-MS). creative-proteomics.comnih.gov LC-MS offers high sensitivity and selectivity, allowing for the detection and quantification of low concentrations of the parent compound and its metabolites in complex biological samples. researchgate.netsysrevpharm.org Different types of mass spectrometers, such as triple quadrupole, ion trap, and time-of-flight (TOF) instruments, can be used depending on the specific requirements of the analysis. creative-proteomics.com
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that can be employed, particularly for volatile and thermally stable metabolites. creative-proteomics.com However, it often requires derivatization of the analytes to increase their volatility. researchgate.net
Nuclear magnetic resonance (NMR) spectroscopy is a non-destructive technique that can provide detailed structural information about metabolites. creative-proteomics.comsysrevpharm.org While generally less sensitive than MS-based methods, NMR is highly quantitative and can be used to identify unknown metabolites. sysrevpharm.org
In Vitro and In Vivo Metabolite Profiling Techniques
Metabolite profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. creative-proteomics.combohrium.com This can be performed using both in vitro and in vivo approaches to understand the metabolic fate of this compound.
In vitro metabolite profiling typically involves incubating the compound with liver microsomes, hepatocytes, or other cellular fractions that contain drug-metabolizing enzymes. nih.govrsc.orgnih.govmdpi.com These in vitro systems allow for the identification of the primary metabolic pathways and the specific enzymes involved in the biotransformation of the drug. nih.govrsc.org For example, incubation with rat liver microsomes can reveal phase I metabolites, while incubation with hepatocytes can show both phase I and phase II metabolites. nih.govrsc.orgsemanticscholar.org
In vivo metabolite profiling involves the analysis of biological fluids and tissues from animals that have been administered the compound. nih.govrsc.orgsemanticscholar.org This provides a more complete picture of the drug's metabolism in a whole-organism context, including the absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com Urine and feces are commonly analyzed to identify and quantify the excreted metabolites. nih.govsemanticscholar.org
Table 3: Analytical Techniques for Metabolite Profiling
| Technique | Principle | Application in this compound Studies |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds by liquid chromatography followed by detection and identification based on their mass-to-charge ratio. creative-proteomics.comnih.gov | Primary tool for the sensitive and selective quantification of this compound and its metabolites in biological fluids and tissues. sysrevpharm.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection. creative-proteomics.com | Analysis of volatile metabolites, often requiring derivatization. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measurement of the magnetic properties of atomic nuclei to elucidate molecular structure. creative-proteomics.comsysrevpharm.org | Structural identification of metabolites and quantification without the need for reference standards. sysrevpharm.org |
Methods for Preclinical Pharmacokinetic Sample Analysis
The analysis of this compound and its metabolites in preclinical pharmacokinetic (PK) studies relies on established bioanalytical techniques designed to accurately quantify drug concentrations in biological matrices. itrlab.compacificbiolabs.com These methods are crucial for determining key PK parameters such as absorption, distribution, metabolism, and excretion (ADME). pacificbiolabs.com For small molecule drugs like this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical method employed due to its high sensitivity, selectivity, and speed. itrlab.comutsouthwestern.edunih.gov
The general workflow for analyzing preclinical samples from studies involving this compound would typically involve several key steps. First, a bioanalytical method is developed and validated, often following regulatory guidance to ensure reliability. utsouthwestern.edu This process includes optimizing the mass spectrometry conditions to detect this compound and its metabolites with high sensitivity and developing a chromatographic method, usually involving a reverse-phase C18 column, to separate the parent drug from its metabolites and endogenous matrix components. utsouthwestern.edu Sample preparation is a critical step, commonly involving protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analytes from complex biological fluids like plasma, serum, or urine. utsouthwestern.edu
In the preclinical evaluation of this compound, blood samples were collected at various time points after administration to species such as mice, rats, and dogs. nih.gov Plasma is then separated and processed for analysis. The concentrations of this compound and its primary active metabolite, TG100855, are measured using the validated LC-MS/MS assay. itrlab.comnih.gov This quantitative data is then used to construct plasma concentration-time curves, from which essential pharmacokinetic parameters are calculated using noncompartmental analysis software. utsouthwestern.edu
| Parameter | Mouse | Rat | Dog |
|---|---|---|---|
| Systemic Clearance (mL/min/kg) | 20.1 | 12.7 | 14.5 |
| Oral Bioavailability (%) | 74 | 23 | 11 |
This interactive table summarizes key pharmacokinetic parameters of this compound determined in different preclinical species. The data is derived from in vivo studies where plasma concentrations were measured over time using bioanalytical methods like LC-MS/MS. nih.gov
Computational and In Silico Approaches in Research
Computational, or in silico, methods are integral to modern drug discovery and are used to predict compound properties, understand drug-target interactions, and guide the design of new molecules. For a multi-targeted kinase inhibitor like this compound, these approaches are invaluable for elucidating its mechanism of action and metabolic fate.
Given that this compound is an inhibitor of multiple protein tyrosine kinases, including Src, Lyn, and Abl, molecular modeling and docking studies are implicitly a cornerstone of its research and development. nih.gov These computational techniques are used to predict and analyze how a ligand (the drug) binds to the active site of its target protein (the kinase). maxwellsci.com The primary goal is to understand the binding mode, affinity, and selectivity of the inhibitor. mdpi.comnih.gov
The process begins with obtaining the three-dimensional structures of the target kinases, which are often sourced from public repositories like the Protein Data Bank (PDB). nih.gov Computational software is then used to prepare the protein structure by adding hydrogen atoms, assigning charges, and defining the binding pocket, typically where the native ligand or ATP binds. maxwellsci.comnih.gov The this compound molecule is likewise prepared by generating a 3D conformation and assigning appropriate chemical properties. Docking algorithms then systematically sample a vast number of possible orientations of this compound within the kinase's active site, scoring each pose based on factors like intermolecular forces, which predict binding affinity. mdpi.com
The results of these simulations provide detailed insights into the specific amino acid residues that interact with the inhibitor. For instance, docking would reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the this compound-kinase complex. nih.gov This information is critical for explaining the compound's potency and its activity profile across different kinases.
| Step | Description | Purpose |
|---|---|---|
| 1. Target Preparation | Obtain and process the 3D crystal structure of the target kinase (e.g., Src). | Create a computationally ready model of the protein's active site. |
| 2. Ligand Preparation | Generate a 3D model of the inhibitor (this compound) and optimize its geometry. | Prepare the small molecule for flexible docking. |
| 3. Docking Simulation | Use software (e.g., AutoDock, MOE) to fit the ligand into the target's binding site. | Predict the most likely binding poses and orientations. |
| 4. Scoring and Analysis | Calculate the binding energy for each pose and analyze interactions with amino acids. | Estimate binding affinity and identify key interactions driving inhibition. |
This interactive table outlines the typical workflow for a molecular docking study, a computational method used to understand how this compound interacts with its target kinases.
In silico models are frequently used to predict the sites on a molecule that are most susceptible to metabolic transformation by drug-metabolizing enzymes. mdpi.com These predictive models employ various approaches, including machine learning algorithms like Support Vector Machines (SVM) and deep neural networks, which are trained on large datasets of known drug metabolism reactions. mdpi.com The models analyze a compound's structural and quantum mechanical properties to identify atoms that are chemically reactive and accessible to enzymes.
For this compound, experimental studies have identified four oxidation metabolites, with the predominant one being the ethylpyrrolidine N-oxide, a compound named TG100855. nih.gov This N-oxidation is mediated primarily by flavin-containing monooxygenases. nih.gov The formation of TG100855 demonstrates that the tertiary amine on the pyrrolidine (B122466) ring is a major site of metabolism for this compound.
While specific in silico prediction studies for this compound are not detailed in the available literature, the observed N-oxidation is a classic metabolic pathway that modern predictive algorithms are designed to identify. Such a model would analyze the chemical environment of each atom in this compound and likely flag the pyrrolidine nitrogen as a highly probable site of metabolism due to its accessibility and electronic properties. The ability to predict such outcomes early in the drug discovery process helps in designing molecules with more favorable pharmacokinetic profiles.
Future Research Directions and Identified Gaps for Tg100435
Further Elucidation of Unexplored Kinase Targets and Potential Off-Target Mechanisms in Preclinical Settings
While TG100435 is known to inhibit several Src family kinases and EphB4, the comprehensive landscape of its kinase inhibition profile and potential off-target effects remains an area for deeper exploration nih.govwjgnet.com. Many tyrosine kinase inhibitors are designed to affect multiple signaling pathways, and unintended off-targets can sometimes be responsible for a drug's anticancer activity or contribute to adverse effects nih.govnih.govscispace.com. Identifying these additional targets, both beneficial and detrimental, is crucial for a complete understanding of this compound's mechanism of action and for predicting potential liabilities or opportunities for drug repurposing nih.govbiorxiv.org. Technologies such as multiplexed kinase inhibitor beads (MIB/MS) can be employed to profile kinome responses and uncover novel mechanisms, including those related to drug resistance google.com.
Comprehensive Mapping of this compound-Mediated Signaling Pathway Networks in Diverse Preclinical Contexts
This compound has demonstrated activity in human tumor cell lines and animal models of tumor growth, suggesting its interference with signaling pathways critical for tumor proliferation and survival researchgate.net. Src, as a prototype member of SFKs, plays a significant role in signal transduction, angiogenesis, and cancer researchgate.net. It interacts with various receptor tyrosine kinases (RTKs) such as EGFR, PDGFR, and VEGFR, and can activate downstream pathways like STAT-3, which mediates angiogenesis sci-hub.se.
However, a comprehensive mapping of all this compound-mediated signaling pathway networks across diverse preclinical contexts is warranted. This includes investigating its effects in different cancer types, varying genetic backgrounds, and in both in vitro and in vivo models to understand the full spectrum of its pathway modulation. Such comprehensive mapping can reveal context-dependent effects and identify synergistic or antagonistic interactions with other cellular processes.
Development and Application of Novel Preclinical Disease Models for Broader Research Scope
Preclinical studies of this compound have utilized human tumor cell lines and animal models of tumor growth researchgate.net. To broaden the research scope and enhance the translatability of findings, the development and application of novel preclinical disease models are essential. This could include:
Patient-derived xenograft (PDX) models: These models retain the heterogeneity and characteristics of original human tumors, offering a more faithful representation of the disease and enabling the study of drug resistance mechanisms nih.gov.
Organoid models: Three-dimensional organoid cultures can recapitulate tissue architecture and cellular interactions more closely than traditional 2D cell lines, providing a more physiologically relevant system for drug testing.
Genetically engineered mouse models (GEMMs): These models allow for the study of this compound in specific genetic contexts relevant to human diseases, including those with known oncogenic drivers or resistance mechanisms google.com.
Advanced in vitro co-culture systems: Mimicking the tumor microenvironment more accurately by incorporating stromal cells, immune cells, and extracellular matrix components can provide valuable insights into this compound's effects in a more complex biological setting.
Investigation of Long-Term Effects and Preclinical Resistance Mechanisms to this compound
While preclinical studies highlight favorable properties of this compound, investigation into its long-term effects and the potential for resistance mechanisms is crucial . Resistance to tyrosine kinase inhibitors is a significant challenge in cancer therapy, often arising from secondary mutations in the drug target or activation of alternative signaling pathways that bypass the drug's action nih.govgoogle.comnih.gov.
Research should focus on:
Identifying acquired resistance mechanisms: This involves long-term drug exposure studies in preclinical models to select for resistant cell populations and then characterizing the molecular changes that confer resistance, such as mutations in target kinases or activation of bypass pathways google.comnih.gov.
Anticipating on-target and off-target resistance: Strategies like random mutagenesis, long-term drug treatment, CRISPR-based screens, and saturated mutagenesis can be employed to predict resistance mechanisms before they emerge in clinical settings nih.gov.
Exploring combination therapies: Understanding resistance mechanisms can guide the development of rational combination therapies that target multiple pathways or overcome specific resistance pathways, potentially prolonging therapeutic response nih.govgoogle.com.
Integration of Multi-Omics Data to Enhance Preclinical Mechanistic Understanding
Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems and can significantly enhance the mechanistic understanding of this compound astrazeneca.comfrontlinegenomics.combiobide.comcrownbio.com.
The integration of these diverse datasets can:
Uncover new therapeutic targets and biomarkers: By combining different omics layers, researchers can gain deeper insights into tumor biology and identify novel targets or predictive biomarkers for compound response and resistance astrazeneca.comfrontlinegenomics.comcrownbio.com.
Elucidate complex interactions: Multi-omics data can reveal intricate interactions and networks within biological systems affected by this compound, providing a more comprehensive understanding of its mechanism of action biobide.comcrownbio.com.
Inform patient selection: In oncology research, multi-omic imaging in preclinical discovery can influence clinical decision-making and inform patient selection by helping scientists understand drug responses astrazeneca.com.
Identification and Validation of Advanced Preclinical Biomarkers for Compound Response and Resistance
The identification and validation of robust preclinical biomarkers are essential for predicting response to this compound and for monitoring the development of resistance nih.govgoogle.com. While some downstream effectors of the Src pathway are downregulated with treatment in cell line models, their direct correlation with treatment benefit needs further clarification nih.gov.
Future research should aim to:
Identify predictive biomarkers: This involves screening for molecular markers (e.g., specific protein phosphorylation patterns, gene expression signatures, or genetic mutations) that correlate with sensitivity or resistance to this compound in preclinical models nih.govgoogle.com. For instance, in other Src inhibitor studies, high levels of p-FAK were strongly correlated with sensitivity in certain thyroid cancer cell lines nih.gov.
Validate identified biomarkers: Once potential biomarkers are identified, they need rigorous validation across a range of preclinical models to ensure their reliability and translatability.
Develop advanced detection methods: Utilizing high-throughput techniques and advanced computational tools can aid in managing and interpreting vast amounts of omics data for biomarker discovery biobide.com.
Q & A
Q. What is the molecular mechanism of action of TG100435 in preclinical cancer models?
this compound is a multitargeted Src family kinase inhibitor with nanomolar inhibition constants (Ki: 13–64 nM) against kinases such as Src, Lyn, Abl, Yes, Lck, and EphB4 . Its anticancer activity arises from blocking downstream signaling pathways critical for tumor proliferation and metastasis. Methodologically, kinase inhibition assays (e.g., fluorescence resonance energy transfer) are used to quantify potency, while xenograft models validate efficacy in vivo .
Q. How does this compound’s pharmacokinetic profile vary across species?
this compound exhibits species-dependent oral bioavailability (74% in mice, 23% in rats, 11% in dogs) and systemic clearance (20.1, 12.7, and 14.5 ml/min/kg in mouse, rat, and dog, respectively) . These differences necessitate cross-species pharmacokinetic (PK) studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure plasma concentrations and model exposure-response relationships .
Q. What is the role of TG100855 in this compound’s pharmacological activity?
TG100855, the N-oxide metabolite of this compound, is 2–9 times more potent than the parent compound in kinase inhibition . Its formation is mediated by flavin-containing monooxygenases (FMO3), and its systemic exposure exceeds this compound in rats and dogs after oral dosing . Researchers must quantify both compounds in preclinical studies to assess cumulative target inhibition.
Advanced Research Questions
Q. How do FMO and CYP enzymes influence the metabolic cycling of this compound and TG100855?
this compound undergoes N-oxidation to TG100855 via FMO3, while cytochrome P450 reductase (CPR) mediates the retroreduction of TG100855 back to this compound . Experimental protocols involve:
- Co-incubating this compound with human liver microsomes (HLM) and inhibitors (e.g., methimazole for FMO; ketoconazole for CYP3A4) .
- Measuring intrinsic clearance (Vmax/Km) to compare oxidation/reduction rates across tissues (liver, intestine, lung) . FMO3 contributes 90% of TG100855 formation, while CPR-driven retroreduction occurs independently of CYP isoforms .
Q. How can researchers address interspecies variability in this compound metabolism?
Dog liver microsomes produce 60-fold more TG100855 than human microsomes, highlighting species-specific FMO activity . To mitigate variability:
Q. What experimental strategies resolve contradictions in this compound’s metabolic flux data?
Discrepancies arise from overlapping FMO/CYP3A4 contributions. Key approaches include:
- Enzyme-selective inhibition : Methimazole (FMO inhibitor) reduces TG100855 formation by >90%, while ketoconazole (CYP3A4 inhibitor) blocks 40% of total this compound metabolism .
- Heat inactivation : Inactivating FMO in microsomes eliminates TG100855 production, confirming FMO’s dominant role .
- Recombinant enzyme systems : Isolate CYP3A4/FMO3 contributions using cDNA-expressed isoforms .
Q. How should researchers design assays to quantify this compound’s target engagement in vivo?
- Biomarker analysis : Measure phosphorylation of downstream Src targets (e.g., FAK, paxillin) via Western blot or immunofluorescence .
- Pharmacodynamic (PD) modeling : Correlate plasma concentrations (LC-MS/MS) with kinase inhibition levels using Emax models .
- Dual-compartment PK/PD studies : Track this compound and TG100855 in plasma/tumor tissue to assess intratumoral drug activation .
Methodological Considerations
- In vitro metabolism assays : Use 1–2 mg/ml liver microsomes, NADPH-regenerating systems, and LC-MS/MS for metabolite quantification .
- Species selection : Prioritize dog models for FMO3-rich metabolism or murine models for bioavailability studies .
- Data interpretation : Normalize metabolic rates to tissue-specific enzyme expression (e.g., FMO3 abundance in human liver vs. intestine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
